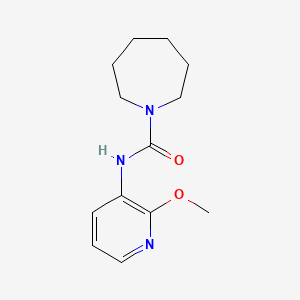
N-(2-methoxypyridin-3-yl)azepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxypyridin-3-yl)azepane-1-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a heterocyclic compound that belongs to the class of pyridine derivatives.
作用机制
The mechanism of action of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide is not fully understood. However, it is believed to act as a modulator of ion channels and receptors. N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been shown to interact with various ion channels such as voltage-gated potassium channels and transient receptor potential channels. N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has also been shown to interact with various receptors such as GABA receptors and dopamine receptors.
Biochemical and Physiological Effects:
N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-methoxypyridin-3-yl)azepane-1-carboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been shown to modulate ion channels and receptors, which can lead to changes in cellular signaling pathways and physiological responses.
实验室实验的优点和局限性
One of the advantages of using N-(2-methoxypyridin-3-yl)azepane-1-carboxamide in lab experiments is its ability to modulate ion channels and receptors, which can lead to changes in cellular signaling pathways and physiological responses. N-(2-methoxypyridin-3-yl)azepane-1-carboxamide is also relatively easy to synthesize and has a high purity. One of the limitations of using N-(2-methoxypyridin-3-yl)azepane-1-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
未来方向
There are several future directions for the study of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide. One future direction is to further investigate the mechanism of action of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide and its interactions with ion channels and receptors. Another future direction is to explore the potential of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide as a drug candidate for the treatment of various diseases. Additionally, future studies could focus on improving the solubility of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide in aqueous solutions to make it more versatile in lab experiments.
Conclusion:
In conclusion, N-(2-methoxypyridin-3-yl)azepane-1-carboxamide, or N-(2-methoxypyridin-3-yl)azepane-1-carboxamide, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases, as a tool for studying protein-ligand interactions, and as a modulator of ion channels and receptors. Further research is needed to fully understand the mechanism of action of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide and its potential applications in various fields.
合成方法
The synthesis of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide involves the reaction of 2-methoxypyridine-3-carboxylic acid with 1,6-diaminohexane in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-methoxypyridin-3-yl)azepane-1-carboxamide as a white crystalline solid with a melting point of 140-142°C.
科学研究应用
N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been used as a tool for studying protein-ligand interactions. In pharmacology, N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been studied for its potential as a modulator of ion channels and receptors.
属性
IUPAC Name |
N-(2-methoxypyridin-3-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-11(7-6-8-14-12)15-13(17)16-9-4-2-3-5-10-16/h6-8H,2-5,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZDHXNZTCWEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)
![N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B7527433.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B7527434.png)
![N-[4-(5-chloro-1-methylbenzimidazol-2-yl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7527449.png)
![N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7527452.png)
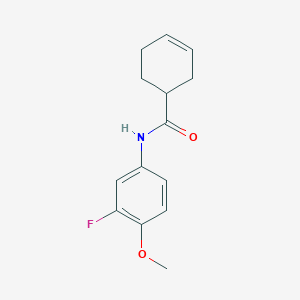
![2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B7527457.png)
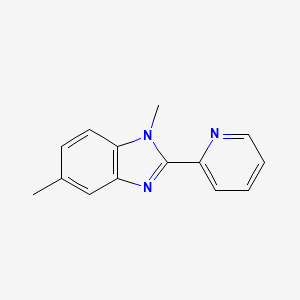
![N-[(4-bromothiophen-2-yl)methyl]-4-fluoro-N-methylbenzamide](/img/structure/B7527478.png)
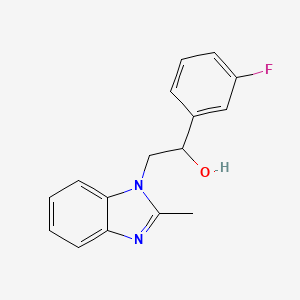
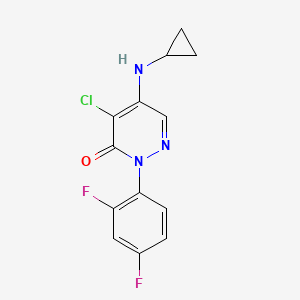
![N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide](/img/structure/B7527502.png)
![N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B7527516.png)
![3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527524.png)